molecular formula C7H8BrNO2 B1429228 Ethyl 5-bromo-1H-pyrrole-2-carboxylate CAS No. 740813-37-0

Ethyl 5-bromo-1H-pyrrole-2-carboxylate

Cat. No. B1429228
M. Wt: 218.05 g/mol
InChI Key: MAWSPHLRAHWQKY-UHFFFAOYSA-N
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Description

“Ethyl 5-bromo-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 740813-37-0 . It has a molecular weight of 218.05 . The IUPAC name for this compound is ethyl 5-bromo-1H-pyrrole-2-carboxylate .


Molecular Structure Analysis

The InChI code for “Ethyl 5-bromo-1H-pyrrole-2-carboxylate” is 1S/C7H8BrNO2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Ethyl 5-bromo-1H-pyrrole-2-carboxylate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .

Scientific Research Applications

Synthesis Improvements

A study by Yuan Rong-xin (2011) demonstrates the synthesis of ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, a compound structurally related to Ethyl 5-bromo-1H-pyrrole-2-carboxylate, using pyrrole as the starting material. This synthesis includes acylation, bromination, nucleophilic substitution, and nitration, yielding a total yield of 64.3% and suitability for industrial production. This process was characterized using 1H NMR and MS spectra, indicating its potential relevance in large-scale synthesis applications (Yuan, 2011).

Industrial Synthesis and Application

Lan Zhi-li's 2007 study focuses on Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important intermediate in new insecticide chlorantraniliprole. The compound, closely related to Ethyl 5-bromo-1H-pyrrole-2-carboxylate, was synthesized with a high yield and purity of 91.0% and 99% respectively, through esterification and bromination. This study highlights the compound's promising industrialization route due to its simplicity and cost-effectiveness (Lan, 2007).

Novel Synthetic Processes

In 2013, Khajuria, Saini, and Kapoor developed a novel synthesis method for Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, which are closely related to Ethyl 5-bromo-1H-pyrrole-2-carboxylate. Their method uses ethyl 2-nitro-5-oxo-3,5-diarylpentanoates treated with triethylphosphite under microwave irradiation, highlighting a new approach to synthesizing pyrrole derivatives. The integrity of this mechanism was confirmed through 31P NMR and EIMS experiments, marking a significant advancement in pyrrole synthesis techniques (Khajuria et al., 2013).

Biological Properties and Applications

A study by Gupton et al. (2014) investigated the use of methyl and ethyl 3-bromo-2-formylpyrrole-5-carboxylate as building blocks for the synthesis of bioactive pyrroles, including natural products with anti-tumor activity, HIV integrase inhibition, and vascular disrupting activity. This research underscores the significant biological properties of pyrrole derivatives, including those similar to Ethyl 5-bromo-1H-pyrrole-2-carboxylate, in the development of therapeutic agents (Gupton et al., 2014).

Safety And Hazards

The compound has been classified as a skin and eye irritant, and it may cause respiratory irritation . The safety pictograms associated with it are GHS07 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 5-bromo-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWSPHLRAHWQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732390
Record name Ethyl 5-bromo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-1H-pyrrole-2-carboxylate

CAS RN

740813-37-0
Record name Ethyl 5-bromo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-bromo-1H-pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Commercially available ethyl 1H-pyrrole-2-carboxylate (5.10 g, 30.7 mmol) was dissolved in a mixed solvent of tetrahydrofuran (120 mL) and methanol (60 mL), and cooled to 0° C. N-Bromosuccinimide (6.52 g, 30.7 mmol) was added, and stirring was carried out at room temperature for 18 hours under nitrogen atmosphere. Water (150 mL) and ethyl acetate (200 mL) were added, and the solution was separated. The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified using silica gel column chromatography (elution solvent: ethyl acetate/hexane=5%-30%) to afford the desired compound (3.20 g, yield 40%) as a white solid.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
40%

Synthesis routes and methods II

Procedure details

NBS (0.15 mg, 0.83 mmol) was added to a stirred cold (0-5° C.) solution of 1H-pyrrole-2-carboxylic acid ethyl ester (200 mg, 1.44 mmol) in THF: MeOH (2:1, 24 mL). Stirring was continued at same temperature for 2 hrs. Solvent was removed under vacuum to get the residue. The residue obtained was purified by column chromatography (using silica gel of 200-430 mesh and 10% Ether in Hexane as eluent) to afford 100 mg (31.95% yield) of 5-bromo-1H-pyrrole-2-carboxylic acid ethyl ester. 1H NMR (CDCl3): δ 9.4 (bs, 1H), 6.8 (s, 1H), 6.2 (s, 1H), 4.4-4.2 (q, 2H), 1.4 (t, 3H).
Name
Quantity
0.15 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
24 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-bromo-1H-pyrrole-2-carboxylate
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Citations

For This Compound
2
Citations
ES Gill - 2023 - researchspace.auckland.ac.nz
… The side product of the chosen synthetic procedure, ethyl 5-bromo-1H-pyrrole-2-carboxylate (2.3), was also purified and characterized via mass spectrometry and NMR analysis. ESI …
Number of citations: 0 researchspace.auckland.ac.nz
M Pavone - 2022 - repository.unipr.it
Antimicrobial resistance (AMR) is a natural phenomenon that occurs when bacteria, viruses, fungi, and parasites develop the ability to survive when exposed to antimicrobials. If no …
Number of citations: 0 www.repository.unipr.it

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